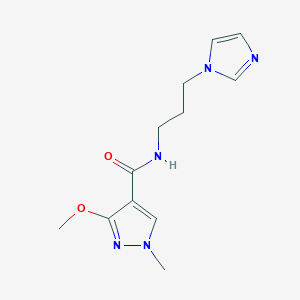![molecular formula C14H11ClN2OS B2642492 1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone CAS No. 866049-70-9](/img/structure/B2642492.png)
1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone is a complex organic compound that features a thiazole ring and an indole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and indole rings in its structure suggests that it may exhibit diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 2-chloroacetaldehyde with thiourea under acidic conditions. The resulting 2-chloro-1,3-thiazole is then subjected to a Friedel-Crafts acylation reaction with indole-3-acetyl chloride to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The indole moiety may facilitate binding to DNA or proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-propanone: Similar structure with a propanone group instead of ethanone.
1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-butanone: Similar structure with a butanone group instead of ethanone.
Uniqueness
1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone is unique due to its specific combination of thiazole and indole rings, which may confer distinct biological activities and chemical reactivity. Its specific substitution pattern also allows for targeted modifications, making it a versatile compound for various applications.
特性
IUPAC Name |
1-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-9(18)12-8-17(7-10-6-16-14(15)19-10)13-5-3-2-4-11(12)13/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTCSRMVGWPTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC3=CN=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Dimethyl[2-(piperidin-2-yl)propyl]amine](/img/structure/B2642410.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2642411.png)

![1-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2642414.png)
![2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-mesitylacetamide](/img/structure/B2642415.png)
![N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2642416.png)

![4-methoxy-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2642420.png)




![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2642428.png)
![4-[(Difluoromethyl)sulfanyl]benzaldehyde](/img/structure/B2642430.png)
